![molecular formula C17H23PSn B14441960 Diphenyl[2-(trimethylstannyl)ethyl]phosphane CAS No. 75271-62-4](/img/structure/B14441960.png)
Diphenyl[2-(trimethylstannyl)ethyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trimethylstannyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl[2-(trimethylstannyl)ethyl]phosphane can be synthesized through the reaction of diphenylphosphine with 2-(trimethylstannyl)ethyl halides under controlled conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through techniques such as recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone is commonly used for the oxidation of this compound.
Substitution: Nucleophiles such as halides or organometallic reagents can be used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Diphenyl[2-(trimethylstannyl)ethyl]phosphane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of diphenyl[2-(trimethylstannyl)ethyl]phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: Lacks the trimethylstannyl group, making it less versatile in certain reactions.
Trimethylphosphine: Contains a trimethyl group instead of the diphenyl group, leading to different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
Diphenyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both diphenyl and trimethylstannyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable ligand in coordination chemistry and catalysis, offering distinct advantages over similar compounds .
Propiedades
Número CAS |
75271-62-4 |
|---|---|
Fórmula molecular |
C17H23PSn |
Peso molecular |
377.0 g/mol |
Nombre IUPAC |
diphenyl(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3CH3.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H3; |
Clave InChI |
YIXLVKZBQPVRBD-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


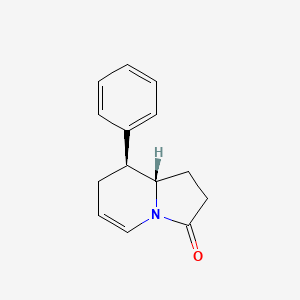
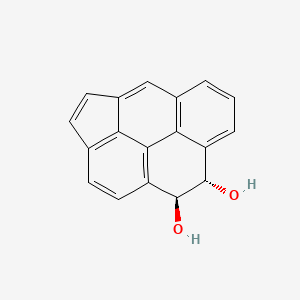
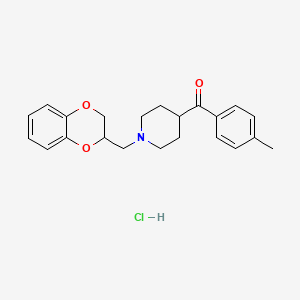
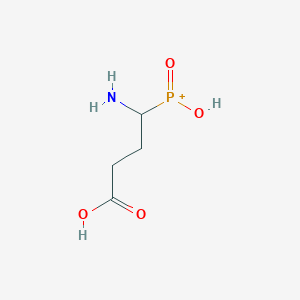
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
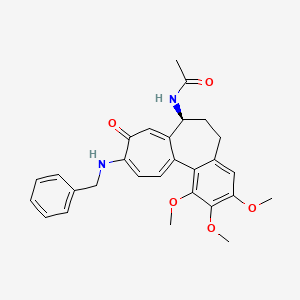
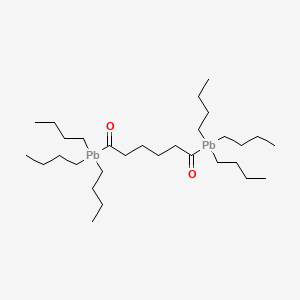
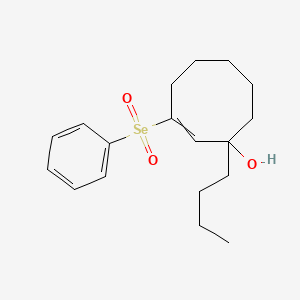
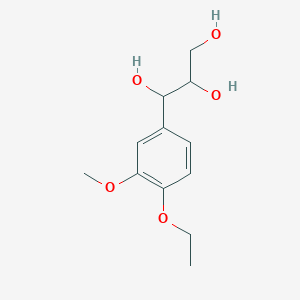
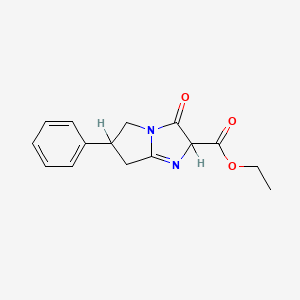
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
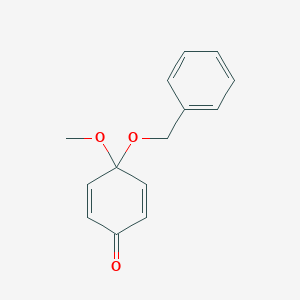
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
